molecular formula C13H17NO5 B8030553 Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate

Cat. No.: B8030553
M. Wt: 267.28 g/mol
InChI Key: KBOFORFWNCUDDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is an organic compound that belongs to the class of benzoates. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in organic synthesis to protect amines from unwanted reactions. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity under specific conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, such as acetonitrile, at ambient temperature. The Boc group is added to the amine under these conditions, forming the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems, which enhance the efficiency, versatility, and sustainability of the synthesis compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate primarily involves the protection of the amino group. The Boc group is stable under basic conditions but can be selectively removed under acidic conditions. This selective deprotection allows for the stepwise synthesis of peptides and other complex molecules. The compound’s reactivity is influenced by the presence of the Boc group, which prevents unwanted side reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-(tert-butoxycarbonylamino)-2-hydroxybenzoate is unique due to its specific structure, which includes a hydroxyl group on the benzene ring and a Boc-protected amino group. This combination of functional groups makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of the amino group are required. The presence of the hydroxyl group also allows for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-hydroxy-5-[(2-methylpropan-2-yl)oxycarbonylamino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5/c1-13(2,3)19-12(17)14-8-5-6-10(15)9(7-8)11(16)18-4/h5-7,15H,1-4H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOFORFWNCUDDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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